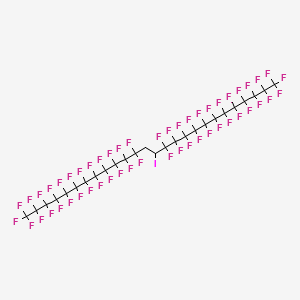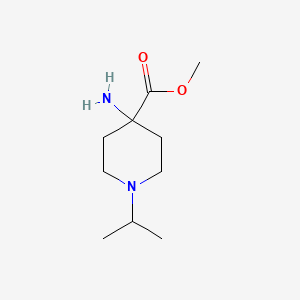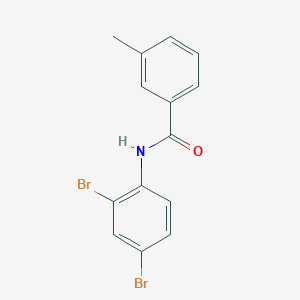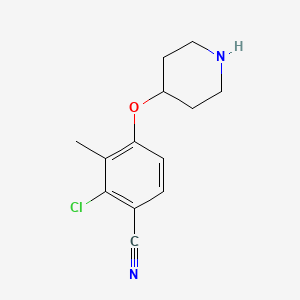
Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- is a highly fluorinated organic compound. This compound is characterized by its long carbon chain and the presence of multiple fluorine atoms, which impart unique chemical and physical properties. The presence of an iodine atom further adds to its distinctiveness.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- typically involves the fluorination of a hexacosane precursor The reaction conditions often require the use of fluorinating agents such as elemental fluorine or fluorine-containing compounds under controlled temperature and pressure conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the highly reactive fluorine gas. Safety measures are crucial due to the hazardous nature of fluorine and the potential for exothermic reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form less fluorinated derivatives.
Oxidation Reactions: Oxidative conditions can lead to the formation of perfluorinated carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles such as thiols, amines, or alkoxides under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a catalyst.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or ozone (O3).
Major Products
The major products formed from these reactions include various fluorinated derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- has several scientific research applications:
Chemistry: Used as a model compound to study the effects of fluorination on chemical reactivity and stability.
Biology: Investigated for its potential use in biological imaging and as a tracer due to its unique fluorine signature.
Medicine: Explored for its potential in drug delivery systems and as a component in diagnostic agents.
Industry: Utilized in the development of high-performance materials, such as lubricants and coatings, due to its chemical inertness and thermal stability.
Mécanisme D'action
The mechanism by which Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- exerts its effects is primarily through its interaction with molecular targets via its fluorinated and iodinated moieties. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodine atom can participate in halogen bonding, influencing molecular recognition and binding.
Comparaison Avec Des Composés Similaires
Similar Compounds
Hexane, 1,1,1,2,2,3,3,4,4,5,5,6,6-tridecafluoro-: A shorter chain fluorinated compound with similar chemical properties but different applications.
Uniqueness
Hexacosane, 1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodo- stands out due to its long carbon chain and high degree of fluorination, which confer unique chemical stability, thermal resistance, and potential for specialized applications in various fields.
Propriétés
Numéro CAS |
1980064-09-2 |
|---|---|
Formule moléculaire |
C26H3F50I |
Poids moléculaire |
1392.1 g/mol |
Nom IUPAC |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26,26-pentacontafluoro-13-iodohexacosane |
InChI |
InChI=1S/C26H3F50I/c27-3(28,5(31,32)7(35,36)9(39,40)11(43,44)13(47,48)15(51,52)17(55,56)19(59,60)21(63,64)23(67,68)25(71,72)73)1-2(77)4(29,30)6(33,34)8(37,38)10(41,42)12(45,46)14(49,50)16(53,54)18(57,58)20(61,62)22(65,66)24(69,70)26(74,75)76/h2H,1H2 |
Clé InChI |
UXJFAJAPHXJANW-UHFFFAOYSA-N |
SMILES canonique |
C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)I)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Benzaldehyde, 4-methoxy-2-[(phenylmethoxy)methyl]-](/img/structure/B12088322.png)


![tert-Butyl (2-(5-bromo-1H-benzo[d]imidazol-1-yl)ethyl)carbamate](/img/structure/B12088337.png)

amine](/img/structure/B12088355.png)

